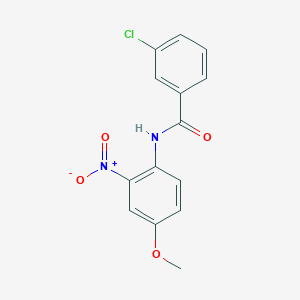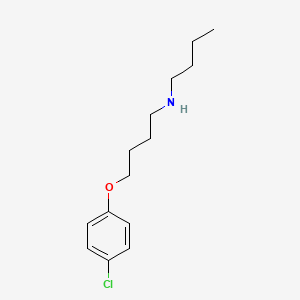
N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDCRB is a synthetic compound that belongs to the class of arylphenoxyalkylamines. It was first synthesized in the 1970s as a potential herbicide, but its use in this field was discontinued due to its toxicity. However, BDCRB has found its use in scientific research as a potent and selective inhibitor of the mitochondrial permeability transition pore (mPTP).
Mecanismo De Acción
BDCRB acts as a selective inhibitor of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine by binding to the adenine nucleotide translocator (ANT) and preventing the opening of the pore. This prevents the release of cytochrome c and other apoptotic factors from the mitochondria, thus preventing cell death.
Biochemical and physiological effects:
BDCRB has been shown to have a protective effect on cells and tissues by preventing cell death due to N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine opening. It has also been shown to improve mitochondrial function and reduce oxidative stress in various pathological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDCRB is a potent and selective inhibitor of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine and has been extensively used in scientific research. However, its use is limited by its toxicity and the need for careful handling. It also has a short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the use of BDCRB in scientific research. One area of interest is the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in cancer and the potential use of BDCRB as a therapeutic agent. Another area of interest is the development of more potent and selective inhibitors of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine that can be used in clinical settings.
In conclusion, BDCRB is a synthetic compound that has found its use in scientific research as a potent and selective inhibitor of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine. Its unique properties have led to its extensive use in studying the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in various pathological conditions. However, its use is limited by its toxicity and the need for careful handling. There are several future directions for the use of BDCRB in scientific research, including the potential use as a therapeutic agent in cancer and the development of more potent and selective inhibitors of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine.
Métodos De Síntesis
The synthesis of BDCRB involves the reaction of 2,3-dichlorophenol with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain a pure form of BDCRB.
Aplicaciones Científicas De Investigación
BDCRB has been extensively used in scientific research to study the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in various pathological conditions. It has been shown to protect against ischemia-reperfusion injury in the heart, brain, and kidney. BDCRB has also been used to investigate the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-butyl-4-(2,3-dichlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-9-17-10-4-5-11-18-13-8-6-7-12(15)14(13)16/h6-8,17H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXBKQSNPPJHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-1-propanamine](/img/structure/B5161627.png)
![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5161633.png)
![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![diethyl 5-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5161650.png)

![1,3,5-trichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5161671.png)
![N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5161679.png)

![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)


